molecular formula C13H21N3O2 B5319500 (3-Ethyl-5-methyl-1,2-oxazol-4-yl)(4-methyl-1,4-diazepan-1-yl)methanone

(3-Ethyl-5-methyl-1,2-oxazol-4-yl)(4-methyl-1,4-diazepan-1-yl)methanone

Cat. No.: B5319500
M. Wt: 251.32 g/mol
InChI Key: CKDYLWCGAXEGRS-UHFFFAOYSA-N
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Description

(3-Ethyl-5-methyl-1,2-oxazol-4-yl)(4-methyl-1,4-diazepan-1-yl)methanone is a synthetic organic compound that belongs to the class of oxazole and diazepane derivatives

Properties

IUPAC Name

(3-ethyl-5-methyl-1,2-oxazol-4-yl)-(4-methyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-4-11-12(10(2)18-14-11)13(17)16-7-5-6-15(3)8-9-16/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDYLWCGAXEGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)N2CCCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-5-methyl-1,2-oxazol-4-yl)(4-methyl-1,4-diazepan-1-yl)methanone typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of diamine precursors.

    Coupling of the Oxazole and Diazepane Rings: The final step involves coupling the oxazole and diazepane rings through a methanone linker, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-5-methyl-1,2-oxazol-4-yl)(4-methyl-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the oxazole and diazepane rings, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents (e.g., dichloromethane, ethanol).

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield oxazole N-oxides, while reduction could yield reduced oxazole or diazepane derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving oxazole and diazepane derivatives.

    Medicine: As a potential therapeutic agent for treating diseases, particularly those involving the central nervous system.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Ethyl-5-methyl-1,2-oxazol-4-yl)(4-methyl-1,4-diazepan-1-yl)methanone would depend on its specific biological target. Generally, compounds with oxazole and diazepane rings can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (3-Ethyl-5-methyl-1,2-oxazol-4-yl)(4-methyl-1,4-diazepan-1-yl)methanone: can be compared with other oxazole and diazepane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the oxazole and diazepane rings, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

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